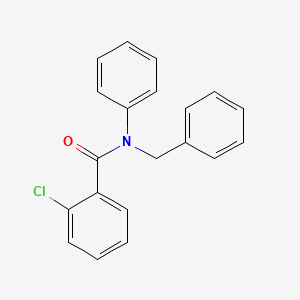

N-benzyl-2-chloro-N-phenylbenzamide

CAS No.:

Cat. No.: VC13689630

Molecular Formula: C20H16ClNO

Molecular Weight: 321.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H16ClNO |

|---|---|

| Molecular Weight | 321.8 g/mol |

| IUPAC Name | N-benzyl-2-chloro-N-phenylbenzamide |

| Standard InChI | InChI=1S/C20H16ClNO/c21-19-14-8-7-13-18(19)20(23)22(17-11-5-2-6-12-17)15-16-9-3-1-4-10-16/h1-14H,15H2 |

| Standard InChI Key | OWBLYVPLNRYXED-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl |

| Canonical SMILES | C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl |

Introduction

Chemical Identification and Structural Overview

N-Benzyl-2-chloro-N-phenylbenzamide (CAS: 500873-57-4) is a substituted benzamide derivative characterized by the presence of a benzyl group, a phenyl group, and a chlorine atom at the ortho position of the benzamide core. Its molecular formula is C₂₀H₁₆ClNO, with a molecular weight of 321.8 g/mol . The compound’s IUPAC name is N-benzyl-2-chloro-N-phenylbenzamide, reflecting its structural complexity (Figure 1).

Structural Features

-

Benzamide backbone: A benzene ring substituted with a chlorine atom at the 2-position and an amide functional group.

-

N-substituents: A benzyl group (-CH₂C₆H₅) and a phenyl group (-C₆H₅) attached to the nitrogen atom of the amide .

Physical and Chemical Properties

The compound exhibits distinct physicochemical properties critical for its handling and application in synthetic chemistry:

| Property | Value | Source |

|---|---|---|

| Melting Point | 114–116°C | |

| Boiling Point | 288.4°C at 760 mmHg | |

| Density | 1.285 g/cm³ | |

| Molecular Weight | 321.8 g/mol | |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., DMSO, THF) |

Safety Data:

-

Hazard Statements: H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation) .

-

Precautionary Measures: Use personal protective equipment (PPE) and avoid inhalation or direct contact .

Synthesis and Reaction Pathways

Conventional Synthesis Method

The synthesis involves a multi-step protocol starting from 2-chlorobenzoyl chloride and 2-chloroaniline :

-

Formation of 2-chloro-N-phenylbenzamide (BB1):

-

Synthesis of (2-chlorobenzoyl) phenyl sulfuramidous chloride (BB2):

-

Final Step: Reaction of BB2 with benzylamine to introduce the benzyl group .

Alternative Synthetic Routes

-

Phosphonium Salt-Mediated Amidation: Carboxylic acids can be activated using N-chlorophthalimide and triphenylphosphine, followed by reaction with amines . This method offers room-temperature compatibility and yields up to 91% .

Spectral Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Key Peaks:

Nuclear Magnetic Resonance (NMR) Spectroscopy

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume